molecular formula C12H13NO2 B2865752 2-(3,4-dimethoxyphenyl)-1H-pyrrole CAS No. 2096453-82-4

2-(3,4-dimethoxyphenyl)-1H-pyrrole

Cat. No. B2865752
CAS RN: 2096453-82-4
M. Wt: 203.241
InChI Key: WAQHIXKEGPXGPZ-UHFFFAOYSA-N
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Description

The compound “2-(3,4-dimethoxyphenyl)-1H-pyrrole” contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a phenyl ring substituted with two methoxy groups at the 3rd and 4th positions . The presence of these functional groups could potentially impart interesting chemical and physical properties to the compound.


Molecular Structure Analysis

The molecular structure of “this compound” would likely show conjugation between the pyrrole ring and the phenyl ring, contributing to its aromaticity . The methoxy groups might influence the electron density and thus the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the polar methoxy groups and the aromatic rings could impact its solubility, melting point, and boiling point .

Scientific Research Applications

Antitubulin Activity

  • Compounds related to 2-(3,4-dimethoxyphenyl)-1H-pyrrole show promise in microtubule depolymerization activity, a key factor in antitubulin agents. The positioning of an acceptor for Cys241β in a hydrophobic subpocket is crucial for this activity (Da et al., 2013).

Tautomerism Studies

  • The study of tautomers, specifically in pyrazoles closely related to this compound, has contributed to understanding intramolecular and intermolecular interactions in these compounds (Halcrow et al., 1996).

Dopamine Receptor Affinity

  • Analogues of this compound exhibit significant selectivity for dopamine D3 receptors, indicating potential applications in neurological research (Mach et al., 2003).

Synthesis of Novel Compounds

  • New biologically active pyrrolo[2,3-b]pyridine scaffolds have been synthesized using derivatives of this compound, expanding the chemical diversity of these compounds (Sroor, 2019).

Structural and Spectral Analyses

  • Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound related to this compound, has been synthesized and analyzed, contributing to understanding of its molecular structure and properties (Singh et al., 2013).

Anticancer Activity

  • Certain compounds featuring 3,4-dimethoxyphenyl moieties, similar to this compound, have displayed moderate antitumor potential, hinting at its potential use in cancer research (Rostom et al., 2011).

Novel Nanomaterials

  • Studies have explored the use of derivatives of this compound in the creation of novel nanomaterials, particularly for optoelectronic devices (Fagadar-Cosma et al., 2009).

Antimicrobial Agents

  • Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, related to this compound, have been synthesized and evaluated for their antimicrobial activities (Hublikar et al., 2019).

Photoluminescent Conjugated Polymers

  • Conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units, related to this compound, have been developed for electronic applications due to their photoluminescent properties (Beyerlein & Tieke, 2000).

Electronic Properties

  • The electronic properties of pyrroles functionalized with p-dimethoxybenzene have been studied to understand interactions between aromatic subunits, which could be relevant for the development of sustainable, organic electrical energy storage devices (Huang et al., 2016).

Biosensor Applications

  • The stability of poly(3,4-ethylenedioxythiophene) and poly(pyrrole) as electroactive components in amperometric biosensors has been compared, shedding light on the potential use of poly(pyrrole) derivatives in biosensing (Kros et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a drug, the mechanism of action would depend on the biological target .

Safety and Hazards

The safety and hazards associated with “2-(3,4-dimethoxyphenyl)-1H-pyrrole” would depend on its specific physical and chemical properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “2-(3,4-dimethoxyphenyl)-1H-pyrrole” would depend on its potential applications. For instance, if it shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in preclinical and clinical trials .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10/h3-8,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQHIXKEGPXGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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